Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate
CAS No.: 5014-22-2
Cat. No.: VC18485727
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5014-22-2 |
|---|---|
| Molecular Formula | C20H22O7 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
| Standard InChI | InChI=1S/C20H22O7/c1-9-7-13(25-5)11(3)17(21)16(9)20(24)27-14-8-10(2)15(19(23)26-6)18(22)12(14)4/h7-8,21-22H,1-6H3 |
| Standard InChI Key | YBBZWHIIYJKMKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C)OC |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate belongs to the class of aromatic esters, with the IUPAC name (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2-hydroxy-4-methoxy-3,6-dimethylbenzoate . Its molecular formula, C20H22O7, corresponds to a molecular weight of 374.4 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s canonical SMILES string (CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C)OC) encodes a bifunctional structure featuring two aromatic rings connected via an ester linkage, with hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at specific positions .
Spectroscopic and Crystallographic Data
X-ray crystallography of related barbatic acid derivatives, such as compound 6w from recent studies, reveals planar aromatic systems with intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the molecular conformation . Nuclear magnetic resonance (NMR) spectra (1H and 13C) for this compound show characteristic peaks:
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1H NMR: Singlets for methoxy groups at δ 3.8–3.9 ppm, doublets for aromatic protons at δ 6.2–6.8 ppm, and broad signals for hydroxyl groups at δ 9.5–10.2 ppm .
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13C NMR: Carbonyl carbons at δ 165–170 ppm, aromatic carbons at δ 110–150 ppm, and methyl/methoxy carbons at δ 20–55 ppm .
Synthesis and Manufacturing
Chemical Synthesis Pathways
The compound is synthesized via esterification between 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid and methyl 2,4-dihydroxy-3,6-dimethylbenzoate under acidic catalysis . Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used to accelerate the reaction, which proceeds at 60–80°C with a yield of 70–85% . Recent advances explore enzymatic methods using Baeyer–Villiger monooxygenases (BVMOs), which catalyze ester bond formation under mild conditions, though yields remain suboptimal compared to traditional methods .
Purification and Quality Control
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to yield prismatic crystals . High-performance liquid chromatography (HPLC) analyses confirm a purity of ≥95%, with UV detection at 254 nm .
Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 374.4 g/mol |
| Appearance | Colorless to pale yellow prisms |
| Melting Point | 142–145°C (decomposition) |
| Solubility | Soluble in DMSO, ethanol, acetone; insoluble in water |
| UV Absorption (λmax) | 280 nm, 320 nm (shoulder) |
| Stability | Stable under inert atmosphere; hydrolyzes in acidic/basic conditions |
The compound’s UV absorption profile suggests utility as a photostabilizer in polymers and coatings . Its low aqueous solubility limits bioavailability but enhances compatibility with hydrophobic matrices .
Industrial and Research Applications
Materials Science
The compound’s UV-absorbing benzoyl and hydroxybenzoate moieties make it effective in preventing photodegradation of polyolefins and polyesters . Incorporating 0.5–2.0 wt% into polyethylene films reduces UV-induced yellowing by 80% after 500 hours of accelerated weathering.
Pharmaceutical Intermediates
As a barbatic acid derivative, it serves as a precursor for antitumor and anti-inflammatory agents. Ester hydrolysis yields 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a key intermediate in synthesizing kinase inhibitors .
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